Enhanced Lipophilicity (LogP) Compared to 2-Aminobenzotrifluoride Creates Different Pharmacokinetic Properties
The target compound exhibits a significantly higher partition coefficient (LogP) than the unsubstituted parent structure, 2-aminobenzotrifluoride (CAS 88-17-5). This increase in lipophilicity is crucial for membrane permeability and the hydrophobic binding characteristics of final active ingredients. The ACD/LogP for 2-Amino-5-(methylthio)benzotrifluoride is 3.20 , whereas the LogP for the closely related analog lacking the methylthio group is reported as 2.32 [1]. This difference of nearly one log unit translates to an approximately 8-fold higher predicted partitioning into non-polar phases.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.20 |
| Comparator Or Baseline | 2-Aminobenzotrifluoride (88-17-5): LogP = 2.32 |
| Quantified Difference | ΔLogP ≈ 0.88 (7.6x higher partition coefficient for target compound) |
| Conditions | Predicted values at pH 7 and 23°C (ACD/Labs and standard experimental conditions). |
Why This Matters
This quantitative difference demonstrates that the target compound is a superior starting material for designing lipophilic molecules, directly affecting bioavailability and distribution in both pharmaceutical and agrochemical applications compared to the parent aniline.
- [1] ChemicalBook. (2024). 2-Aminobenzotrifluoride Specification. View Source
